molecular formula C19H17N3O7 B4010143 2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B4010143
M. Wt: 399.4 g/mol
InChI Key: OILMOWZKOWMEBL-UHFFFAOYSA-N
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Description

The compound "2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide" is a multifunctional molecule that has potential applications in various fields of chemistry and biology due to its complex structure, which includes an indole moiety, a nitro group, and an acetamide linkage.

Synthesis Analysis

The synthesis of similar complex molecules often involves catalytic processes for the addition or modification of functional groups. For example, catalytic hydrogenation has been employed for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, using a novel Pd/C catalyst developed for high activity, selectivity, and stability, demonstrating the importance of catalyst choice in achieving desired product selectivity and yield (Zhang, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves detailed analysis using techniques like X-ray crystallography. For instance, the structure of 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide was elucidated showing hydrogen bonding patterns and molecular orientation, highlighting the importance of intramolecular interactions in defining the structural conformation (Helliwell et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds with an indole core can be complex due to the reactivity of the indole moiety. For instance, the synthesis and characterization of the food-derived carcinogen model N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogs highlight the diversity of reactions these compounds can undergo, including hydroxamic acid formation and bond cleavage under specific conditions (Rajagopal et al., 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under various conditions. The detailed structure and hydrogen bonding analysis of similar acetamide compounds provide insights into their solid-state behavior, molecular packing, and potential for forming crystal structures (Camerman et al., 2005).

Chemical Properties Analysis

The chemical properties of compounds like "2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide" can be inferred from studies on similar molecules. For example, the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrate the potential reactivity and functionality of the indole and acetamide components in redox reactions and their relevance in designing antioxidant agents (Gopi & Dhanaraju, 2020).

Mechanism of Action

The exact mechanism of action of this compound is not clear from the available literature. However, compounds with similar structures have been found to have diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. However, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-[3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxoindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7/c1-29-16-7-6-11(8-14(16)22(27)28)15(23)9-19(26)12-4-2-3-5-13(12)21(18(19)25)10-17(20)24/h2-8,26H,9-10H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILMOWZKOWMEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Reactant of Route 2
2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Reactant of Route 3
2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Reactant of Route 4
2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Reactant of Route 5
2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

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